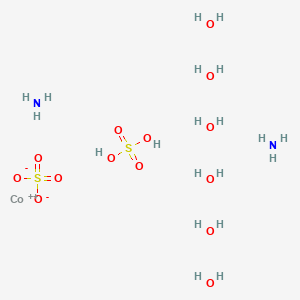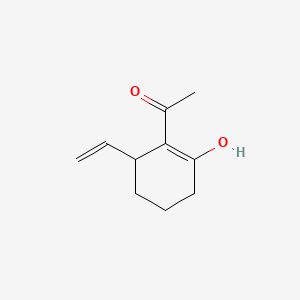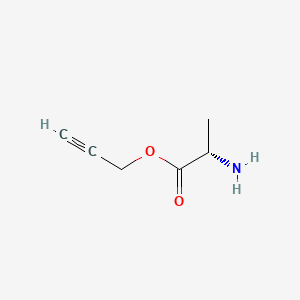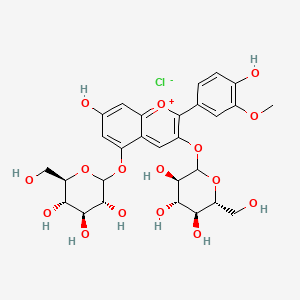
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is an organic compound that features a purine derivative attached to a benzene ring with two hydroxyl groups. This compound is of interest due to its unique structure, which combines the properties of purines and phenols, making it relevant in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Purine Derivative: The purine moiety can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, leading to the formation of 6-imino-7H-purine.
Coupling with Benzene-1,2-diol: The purine derivative is then coupled with benzene-1,2-diol through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the purine derivative and benzene-1,2-diol are combined under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imino group in the purine moiety can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(6-imino-7H-purin-3-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The hydroxyl groups on the benzene ring and the imino group in the purine moiety play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
Benzene-1,2-diol (Catechol): A simple dihydroxybenzene compound.
6-imino-7H-purine: A purine derivative without the benzene ring attachment.
4-(6-amino-7H-purin-3-yl)benzene-1,2-diol: A similar compound with an amino group instead of an imino group.
Uniqueness
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol is unique due to its combined structure of a purine derivative and a dihydroxybenzene. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C11H9N5O2 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
4-(6-imino-7H-purin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,12,17-18H,(H,13,14) |
InChI 键 |
FWAVGVLPRYLCGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N2C=NC(=N)C3=C2N=CN3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)







![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)




